N-(3-chloro-2-hydroxypropyl)sulfamate
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Overview
Description
N-(3-chloro-2-hydroxypropyl)sulfamate is an organic compound with significant applications in various fields. It is characterized by the presence of a chloro group, a hydroxyl group, and a sulfamate group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-hydroxypropyl)sulfamate typically involves the reaction of epichlorohydrin with sulfamic acid. The reaction is carried out in an aqueous medium, often in the presence of a catalyst such as sodium bisulfite. The reaction conditions include maintaining a temperature range of 50-70°C and a pH of around 7-8 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to manage the exothermic nature of the reaction. The final product is purified through crystallization and filtration to achieve high purity suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-hydroxypropyl)sulfamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Condensation Reactions: The sulfamate group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Substitution Products: N-(3-amino-2-hydroxypropyl)sulfamate, N-(3-thio-2-hydroxypropyl)sulfamate.
Oxidation Products: N-(3-chloro-2-oxopropyl)sulfamate.
Reduction Products: N-(3-chloro-2-methylenepropyl)sulfamate.
Scientific Research Applications
N-(3-chloro-2-hydroxypropyl)sulfamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-chloro-2-hydroxypropyl)sulfamate involves its ability to interact with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: Similar in structure but contains a sulfonate group instead of a sulfamate group.
N-(3-chloro-2-hydroxypropyl)phthalimide: Contains a phthalimide group, used in different applications.
Uniqueness
N-(3-chloro-2-hydroxypropyl)sulfamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to modify biomolecules and its use in industrial processes make it a valuable compound in both research and commercial settings .
Properties
Molecular Formula |
C3H7ClNO4S- |
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Molecular Weight |
188.61 g/mol |
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)sulfamate |
InChI |
InChI=1S/C3H8ClNO4S/c4-1-3(6)2-5-10(7,8)9/h3,5-6H,1-2H2,(H,7,8,9)/p-1 |
InChI Key |
WIWOFBYETPSZFV-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CCl)O)NS(=O)(=O)[O-] |
Origin of Product |
United States |
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